molecular formula C19H18 B8497924 9-(Prop-2-en-1-yl)-9,10-dihydro-9,10-ethanoanthracene CAS No. 62686-45-7

9-(Prop-2-en-1-yl)-9,10-dihydro-9,10-ethanoanthracene

Cat. No. B8497924
M. Wt: 246.3 g/mol
InChI Key: LHHOBLDSZWYRBD-UHFFFAOYSA-N
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Patent
US04045560

Procedure details

9-β-Propenyl-9,10-dihydro-9,10-ethanoanthracene (xi) is prepared from 9-β-propenyl-9,10-dihydro-9,10-ethanoanthracen-11-one (x) by a Wolff-Kishner reduction or treatment with ethanedithiol and then with hydrogen in the presence of Raney nickel.
Name
9-β-propenyl-9,10-dihydro-9,10-ethanoanthracen-11-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]12[CH2:19][C:18](=O)[CH:11]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=31)[C:10]1[C:5]2=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH:2]=[CH2:3].C(S)(S)C.[H][H]>[Ni]>[CH2:1]([C:4]12[CH2:19][CH2:18][CH:11]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=31)[C:10]1[C:5]2=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
9-β-propenyl-9,10-dihydro-9,10-ethanoanthracen-11-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C12C3=CC=CC=C3C(C=3C=CC=CC13)C(C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(S)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C12C3=CC=CC=C3C(C=3C=CC=CC13)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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